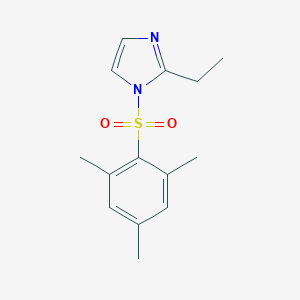
2-ethyl-1-(mesitylsulfonyl)-1H-imidazole
Description
2-Ethyl-1-(mesitylsulfonyl)-1H-imidazole is a substituted imidazole derivative characterized by a mesitylsulfonyl (2,4,6-trimethylbenzenesulfonyl) group at the 1-position and an ethyl group at the 2-position of the imidazole ring.
Properties
Molecular Formula |
C14H18N2O2S |
|---|---|
Molecular Weight |
278.37 g/mol |
IUPAC Name |
2-ethyl-1-(2,4,6-trimethylphenyl)sulfonylimidazole |
InChI |
InChI=1S/C14H18N2O2S/c1-5-13-15-6-7-16(13)19(17,18)14-11(3)8-10(2)9-12(14)4/h6-9H,5H2,1-4H3 |
InChI Key |
SQDDUQZMJWNWMY-UHFFFAOYSA-N |
SMILES |
CCC1=NC=CN1S(=O)(=O)C2=C(C=C(C=C2C)C)C |
Canonical SMILES |
CCC1=NC=CN1S(=O)(=O)C2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Substituent Effects on the Imidazole Ring
Key Observations :
- Sulfonyl derivatives (e.g., methylsulfonyl in ) enhance electron deficiency on the imidazole ring, affecting reactivity in nucleophilic substitution or coordination chemistry.
Solubility and Physicochemical Properties
- 2-(Methylsulfonyl)-1H-imidazole (): High solubility in polar solvents due to smaller substituents.
- Tioconazole (): Low water solubility due to hydrophobic dichlorophenyl and thienyl groups, but high solubility in organic solvents.
- Target Compound : The mesitylsulfonyl group likely reduces water solubility compared to methylsulfonyl analogues but improves lipid solubility, enhancing membrane permeability .
Antifungal and Antimicrobial Potential
- Tioconazole (): Broad-spectrum antifungal activity attributed to the imidazole ring’s interaction with fungal cytochrome P450 enzymes.
- This compound: No direct activity data are provided, but steric bulk from mesitylsulfonyl may hinder binding to fungal targets compared to tioconazole’s optimized substituents .
Spectroscopic and Analytical Data
- 1H NMR Shifts :
- Melting Points : Sulfonyl derivatives (e.g., ) typically exhibit higher melting points (>150°C) due to crystalline packing, whereas alkyl-substituted imidazoles () melt at lower temperatures (~100°C).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


